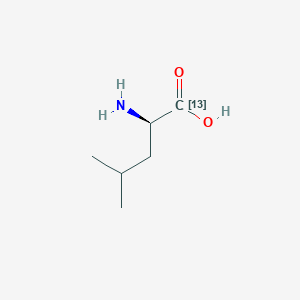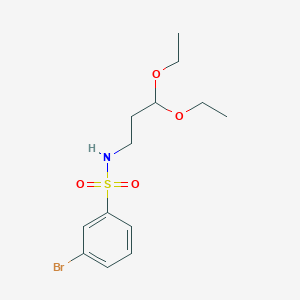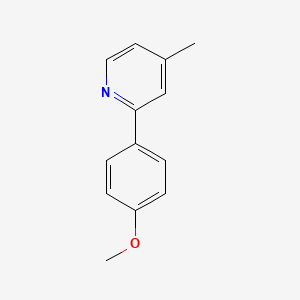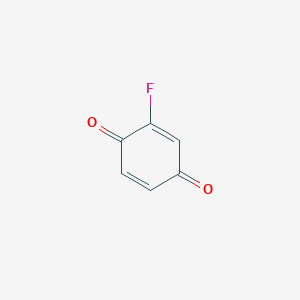
2-Fluorocyclohexa-2,5-diene-1,4-dione
Übersicht
Beschreibung
Synthesis Analysis
The parachinone cannabinol HU-331, a small molecule with its core 4-hydroxy-1,4-benzoquinone, exhibits a potent and selective cytotoxic activity on different tumor cell lines . A series of derivatives were developed through HU-331 chemical modifications . The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds .Molecular Structure Analysis
The molecular structure of 2-Fluorocyclohexa-2,5-diene-1,4-dione is characterized by a cyclic diketone with a fluorine atom attached to one of the carbons in the ring.Chemical Reactions Analysis
The antitumor activities of 2-Fluorocyclohexa-2,5-diene-1,4-dione were evaluated in vitro by examining their cytotoxic effects against different human cancer cell lines . All cell lines tested were treated with the compound at different concentrations and cell viability was evaluated .Physical And Chemical Properties Analysis
The molecular formula of 2-Fluorocyclohexa-2,5-diene-1,4-dione is C6H3FO2. It has a molecular weight of 126.08 g/mol.Wissenschaftliche Forschungsanwendungen
Dyeing Applications
Quinones, including 2-Fluoro-1,4-benzoquinone, are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls and have sufficient conjugation to show color . They have been used for centuries in Arabic countries and India for cosmetic purposes to dye skin, nails, and hair .
Synthetic Organic Chemistry
Quinones are widely used in the field of synthetic organic chemistry . They can be synthesized by diverse strategies and have been the subject of numerous studies focusing on their synthetic methodologies .
Pharmacological Applications
A large number of chemical derivatives with 1,4-benzoquinone as the basic subunit, which would include 2-Fluoro-1,4-benzoquinone, exhibit prominent pharmacological applications such as antibiotic, antitumor, antimalarial, antineoplastic, anticoagulant, and herbicidal activity .
Biological Significance
Quinones play a pivotal role in biological functions including oxidative phosphorylation and electron transfer . Their role as electron transfer agents in primary metabolic processes like photosynthesis and respiration is vital to human life .
Computational Chemistry
Quinones have been the subject of computational chemistry studies . These studies help in understanding the properties of quinones and their derivatives, and can guide the design of new compounds with desired properties.
Pulse Radiolysis
Quinones, including 2-Fluoro-1,4-benzoquinone, have been studied using pulse radiolysis . This technique allows for the study of short-lived reactive intermediates in chemical reactions.
Wirkmechanismus
Target of Action
2-Fluoro-1,4-benzoquinone, also known as 2-Fluorocyclohexa-2,5-diene-1,4-dione, is a type of quinone, a class of compounds that have several beneficial effects . Quinones are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
Mode of Action
The mode of action of 2-Fluoro-1,4-benzoquinone involves its interaction with its targets through redox cycling . Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This allows them to participate in various biochemical reactions, contributing to their diverse biological activities.
Biochemical Pathways
2-Fluoro-1,4-benzoquinone affects several biochemical pathways due to its redox properties . It plays a role in photosynthesis as an electron carrier . In addition, it can participate in the oxidation of phenols, leading to the formation of dicarbonyl compounds .
Pharmacokinetics
Quinones are generally lipid-soluble due to their isoprenoid side chain, which allows them to be embedded in membrane lipid bilayers .
Result of Action
The molecular and cellular effects of 2-Fluoro-1,4-benzoquinone’s action are diverse due to its multifunctional nature . It exhibits properties of a ketone, being able to form oximes; an oxidant, forming the dihydroxy derivative; and an alkene, undergoing addition reactions, especially those typical for α,β-unsaturated ketones .
Action Environment
The action, efficacy, and stability of 2-Fluoro-1,4-benzoquinone can be influenced by various environmental factors. For instance, quinones can have toxicological effects through their presence as photoproducts from air pollutants . Furthermore, the redox equilibrium of quinones is sensitive to the hydrogen ion concentration, which can be influenced by the pH of the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUTQNVGAHLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564146 | |
| Record name | 2-Fluorocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1,4-benzoquinone | |
CAS RN |
367-28-2 | |
| Record name | 2-Fluorocyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1628303.png)
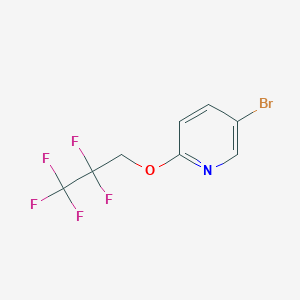
![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)
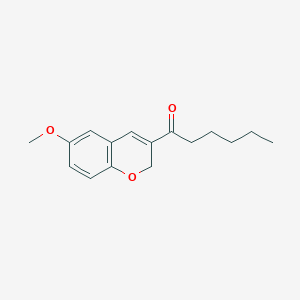

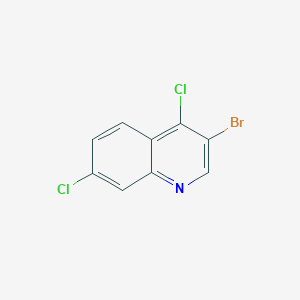
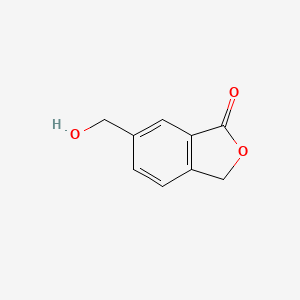
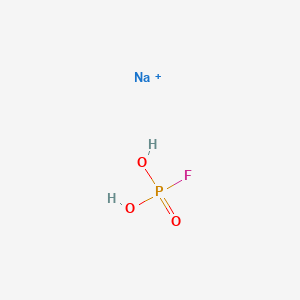
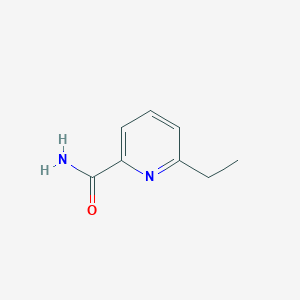

![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)
